4-Bromo-5,7-difluoro-2-phenylquinoline
Description
4-Bromo-5,7-difluoro-2-phenylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, fluorine atoms at positions 5 and 7, and a phenyl group at position 2 of the quinoline core.
Properties
CAS No. |
1189106-35-1 |
|---|---|
Molecular Formula |
C15H8BrF2N |
Molecular Weight |
320.13 g/mol |
IUPAC Name |
4-bromo-5,7-difluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H8BrF2N/c16-11-8-13(9-4-2-1-3-5-9)19-14-7-10(17)6-12(18)15(11)14/h1-8H |
InChI Key |
HTRIZCXQEFMNSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)F)F)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)F)F)C(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The table below compares key parameters of 4-Bromo-5,7-difluoro-2-phenylquinoline with five analogues:
Key Observations:
- Substituent Position : The 2-phenyl group in the target compound introduces steric hindrance and π-π interactions absent in 2-propyl or 2-methyl analogues .
- Crystallography: In 2-Bromo-5,7-dimethoxy-4-phenylquinoline, dihedral angles between the quinoline core and phenyl ring (55.15°–66.34°) and intermolecular C–H⋯N/O hydrogen bonds stabilize crystal packing . Similar interactions are likely in the target compound but modulated by fluorine’s electronegativity.
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